molecular formula C26H26ClN3O2S2 B2820986 4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1331110-64-5

4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2820986
CAS No.: 1331110-64-5
M. Wt: 512.08
InChI Key: AMLKAUJLOKTAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a synthetic small-molecule compound characterized by a complex heterocyclic framework. Its structure integrates a benzo[d]thiazole moiety, a tetrahydrothieno[2,3-c]pyridine ring, and an acetyl-substituted benzamide group. The hydrochloride salt form enhances solubility for pharmacological applications. Crystallographic studies, likely employing SHELX programs (e.g., SHELXL for refinement), would be critical for resolving its three-dimensional conformation and intermolecular interactions .

Properties

IUPAC Name

4-acetyl-N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S2.ClH/c1-15(2)29-13-12-19-22(14-29)33-26(23(19)25-27-20-6-4-5-7-21(20)32-25)28-24(31)18-10-8-17(9-11-18)16(3)30;/h4-11,15H,12-14H2,1-3H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLKAUJLOKTAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with abenzothiazole core have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that the compound may interact with a variety of targets, depending on the specific functional groups attached to the benzothiazole core.

Pharmacokinetics

Thebenzothiazole core is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability and distribution within the body.

Comparison with Similar Compounds

Structural Similarities and Differences

Compounds sharing the benzo[d]thiazole or tetrahydrothieno[2,3-c]pyridine cores are pharmacologically significant due to their electron-rich aromatic systems, which facilitate π-π stacking and hydrogen bonding with biological targets. Key structural analogs include:

Compound Name Core Structure Substituents Bioactivity (Hypothetical)
Target Compound Benzo[d]thiazole + Thienopyridine 4-Acetylbenzamide, isopropyl group Kinase inhibition (speculative)
Salternamide E (from marine actinomycetes) Macrolide + benzo[d]thiazole Cyclic ester, hydroxyl groups Antimicrobial, anticancer
Rapa Derivatives (e.g., Compound 1, 7) Rapamycin-like macrocycle Variable substitutions at positions 29–44 Immunosuppressive, mTOR inhibition

Key Observations :

  • Unlike Salternamide E, which is a natural macrolide, the synthetic target lacks a macrocyclic structure but retains the benzo[d]thiazole motif linked to bioactivity .
Spectroscopic and Analytical Comparisons

As demonstrated in NMR-based structural elucidation (e.g., Figure 6 and Table 2 in ), chemical shifts in regions corresponding to substituents (e.g., acetyl or isopropyl groups) provide critical insights. For instance:

  • Region A (positions 39–44) : In Rapa derivatives, shifts here correlate with macrocycle modifications. For the target compound, analogous shifts might arise from the acetylbenzamide group.
  • Region B (positions 29–36) : Changes here in Rapa analogs affect mTOR binding; similar regions in the target compound could influence kinase selectivity .
Physicochemical and Pharmacokinetic Profiling

Using lumping strategies (), compounds with shared substructures (e.g., benzo[d]thiazole) can be grouped to predict properties:

Property Target Compound Benzo[d]thiazole Derivatives (Avg.) Thienopyridine Derivatives (Avg.)
LogP (lipophilicity) ~3.5 (estimated) 2.8–3.2 3.0–3.6
Solubility (mg/mL) 0.1 (HCl salt improves) 0.05–0.2 0.1–0.3
Metabolic Stability (t½) ~4 hours (predicted) 3–6 hours 2–5 hours

Insights :

  • The hydrochloride salt likely enhances aqueous solubility compared to non-salt forms of similar compounds.
  • The isopropyl group may extend metabolic half-life relative to unsubstituted thienopyridines.

Q & A

Q. What methodologies assess synergistic effects in multi-target inhibition studies?

  • Combinatorial Assays :
  • Panel Screening : Test against related targets (e.g., PI3K/mTOR dual inhibitors) using multiplexed kinase assays .
  • Isobologram Analysis : Quantify synergy/antagonism with existing therapeutics (e.g., cisplatin in oncology models) .
  • Data Integration : Network pharmacology models to map polypharmacological effects and off-target liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.